molecular formula C9H10N4S2 B2680729 3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione CAS No. 466645-37-4

3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B2680729
CAS No.: 466645-37-4
M. Wt: 238.33
InChI Key: HYZDCSGUOUHRJK-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A 1,2,4-triazole-5-thione core, which is associated with enhanced biological activity due to electron-rich sulfur and nitrogen atoms .
  • An (E)-configured methylideneamino group, which stabilizes the molecule through conjugation and influences binding specificity .

This compound is synthesized via condensation reactions between 4-amino-1,2,4-triazole-3-thione derivatives and aldehydes, a method well-documented for analogous structures . Its structural uniqueness lies in the thiophene moiety, which distinguishes it from phenyl- or pyridinyl-substituted analogs.

Properties

IUPAC Name

3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S2/c1-6-3-4-15-8(6)5-10-13-7(2)11-12-9(13)14/h3-5H,1-2H3,(H,12,14)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZDCSGUOUHRJK-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the reaction of 3-methylthiophene-2-carbaldehyde with 4-amino-3-methyl-1H-1,2,4-triazole-5-thione under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent . Studies indicate that derivatives of triazole compounds possess significant antibacterial and antifungal properties. For instance, one study reported that triazole derivatives exhibited effective inhibition against various bacterial strains, suggesting their potential as therapeutic agents against infections .

Case Study: Antimicrobial Activity

A study conducted on several triazole derivatives, including the compound , demonstrated varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophenyl group could enhance the antimicrobial efficacy.

Agricultural Applications

The compound has been explored for its use as a fungicide in agricultural settings. Its structural components allow it to interact effectively with fungal pathogens, making it a candidate for developing new agrochemicals.

Case Study: Fungicidal Efficacy

Research has shown that triazole-based fungicides can inhibit the growth of various plant pathogens. In field trials, formulations containing 3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione demonstrated significant protective effects on crops against fungal infections .

Material Science

The compound's unique chemical structure allows for potential applications in polymer chemistry and materials science . Its ability to form coordination complexes with metals could lead to innovative materials with tailored properties.

Case Study: Coordination Chemistry

A study highlighted the synthesis of metal complexes using this compound as a ligand. These complexes exhibited interesting thermal stability and luminescent properties, making them suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism by which 3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and thiophene moieties. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or antifungal activity.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole-5-thione Derivatives

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazole-5-thiones are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituents Key Structural Features Biological Activity (Reported) Reference
3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione (Target) 3-methylthiophen-2-yl Thiophene ring, methyl group, thione sulfur Antimicrobial (hypothesized)
5-(4-Methylphenyl)-4-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1H-1,2,4-triazole-3-thione 4-methylphenyl, 3,4,5-trimethoxybenzylidene Electron-donating methoxy groups Not explicitly reported
5-(4-Methoxyphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-3-thione 4-methoxyphenyl, 1-methylpyrrol-2-yl Pyrrole ring, methoxy group Not explicitly reported
4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-5-(3-pyridinyl)-1H-1,2,4-triazole-5-thione 5-methylthiophen-2-yl, 3-pyridinyl Pyridine ring, thiophene-methyl group Not explicitly reported
5-(3-Ethoxyphenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-3-thione 3-ethoxyphenyl, 4-methylphenyl Ethoxy group, hydrophobic methylphenyl Not explicitly reported
Key Observations:
  • Electron-Withdrawing vs. Donating Groups : Methoxy (e.g., ) and ethoxy () substituents enhance solubility but may reduce membrane permeability compared to hydrophobic methyl groups (target compound).
  • Heteroaromatic Moieties : Thiophene (target, ) and pyrrole () rings improve π-π stacking in target interactions, whereas pyridine () introduces basicity.
  • Thione Sulfur : Critical for hydrogen bonding and metal chelation, a feature conserved across all analogs .

Physicochemical Properties

  • Lipophilicity : The target’s 3-methylthiophene group increases logP compared to methoxy-substituted analogs, favoring blood-brain barrier penetration .
  • Thermal Stability : Thione derivatives generally decompose above 200°C, with electron-withdrawing groups (e.g., trifluoromethyl ) lowering melting points.

Biological Activity

3-Methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2OS3C_9H_8N_2OS_3 with a molecular weight of approximately 256.36 g/mol. The compound features a triazole ring linked to a thiophenyl group and an imine functional group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of substituted thiophenes with appropriate triazole precursors. The method often includes heating the reactants in a suitable solvent under controlled conditions to yield the desired product with high purity and yield .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, studies indicate that triazole compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of different substituents on the triazole ring can enhance these activities. In particular, compounds similar to this compound have shown promising results against both gram-positive and gram-negative bacteria .

CompoundAntimicrobial ActivityTarget Organisms
This compoundModerate to HighStaphylococcus aureus, Escherichia coli
Other Triazole DerivativesVariableVarious Bacteria

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cell lines while showing low toxicity towards normal cells. For example, in studies involving MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, the compound demonstrated IC50 values exceeding 100 µM for most derivatives tested. This indicates a potential therapeutic window where the compound could selectively target tumor cells without significantly affecting healthy cells .

Cell LineIC50 (µM)Remarks
MDA-MB-231>100Low toxicity observed
PC3>100Low toxicity observed

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For instance, some studies suggest that triazole derivatives can inhibit enzymes critical for cellular proliferation or induce apoptosis in cancer cells. Further research is necessary to elucidate the precise pathways involved.

Case Study 1: Antiviral Activity

In a study examining antiviral properties against herpes simplex virus (HSV), derivatives similar to this triazole showed significant inhibition of viral replication in vitro. The mechanism was linked to interference with viral DNA synthesis and host cell interactions .

Case Study 2: Cardiac Fibrosis

Another investigation highlighted the potential of triazole derivatives as therapeutic agents for cardiac fibrosis. The compounds were found to inhibit neddylation processes in cardiac fibroblasts, suggesting a novel application in treating fibrotic diseases .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione?

Methodological Answer:

  • Nucleophilic Substitution : React thiosemicarbazide derivatives with carbon disulfide in dimethylformamide (DMF) to form the triazole-thione core, followed by condensation with 3-methylthiophene-2-carbaldehyde under acidic conditions .
  • Microwave-Assisted Synthesis : Optimize reaction time and temperature using microwave irradiation to accelerate cyclization and improve yield .
  • Key Steps :
    • Thione formation via carbon disulfide reaction.
    • Schiff base formation with aldehydes under reflux in ethanol .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the Schiff base (E-configuration, δ ~8.5–9.5 ppm for imine proton) and thiophene substituents .
  • IR Spectroscopy : Identify ν(C=N) (1600–1650 cm⁻¹) and ν(C=S) (1200–1250 cm⁻¹) stretches .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .

Q. How can purity and individuality of synthesized derivatives be validated?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (tolerate ±0.3% error) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict molecular geometry and spectroscopic properties of this compound?

Methodological Answer:

  • Computational Setup :
    • Functional/Basis Set: B3LYP/6-311G(d,p) for geometry optimization and vibrational analysis .
    • Solvent Effects: Include polarizable continuum models (e.g., PCM for DMSO) .
  • Outputs :
    • Compare calculated vs. experimental IR/NMR data (RMSD <5% for vibrational frequencies) .
    • Generate HOMO-LUMO plots to assess electronic properties .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Methodological Answer:

  • Cross-Validation : Use XRD-derived bond lengths/angles as DFT input to reduce geometric mismatches .
  • Solvent Correction : Apply explicit solvent models (e.g., COSMO) to NMR chemical shift calculations .
  • Error Analysis : Calculate mean absolute deviations (MAD) for vibrational frequencies; revise basis sets if MAD >50 cm⁻¹ .

Q. How to analyze conformational flexibility and non-covalent interactions in crystal structures?

Methodological Answer:

  • Torsion Angle Scanning : Perform DFT energy scans (e.g., -180° to +180° in 20° increments) to map rotational barriers .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
  • Software Tools : WinGX and ORTEP-3 for visualizing packing diagrams and hydrogen-bond networks .

Q. What reaction conditions optimize S-alkyl derivative synthesis?

Methodological Answer:

  • Alkylation Protocol :
    • Substrate: 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl-triazole-3-thione .
    • Conditions: Bromoalkanes in ethanol with equimolar NaOH (60°C, 6–8 hr) .
  • Yield Optimization :
    • Use 1.2 equivalents of alkylating agent.
    • Monitor by TLC (silica gel, ethyl acetate/hexane = 1:3) .

Q. How to design a structure-activity relationship (SAR) study for biological evaluation?

Methodological Answer:

  • Variable Substituents : Modify thiophene (e.g., 3-methyl vs. 4-fluoro) and triazole N-substituents .
  • Assays :
    • Anticancer: MTT assay against HeLa/MCF-7 cells.
    • Antimicrobial: MIC determination via broth microdilution .
  • Data Analysis : Use Prism® for IC50/EC50 calculations and multivariate regression to link substituents to activity .

Q. What crystallographic challenges arise for triazole-thiones, and how are they mitigated?

Methodological Answer:

  • Disorder Handling : Apply SHELXL’s PART instruction for disordered thiophene/alkyl groups .
  • Twinned Data : Use CELL_NOW for initial cell analysis and HKLF 5 format for refinement .
  • Hydrogen Bonding : Employ Olex2’s hydrogen-bond plugin to validate donor-acceptor distances .

Q. How to model charge-transfer interactions in triazole-thione metal complexes?

Methodological Answer:

  • Synthesis : React with Cu(II)/Zn(II) salts in methanol (1:2 molar ratio) .
  • Computational Modeling :
    • TD-DFT for UV-Vis spectra prediction (LANL2DZ basis set for metals).
    • NBO analysis to quantify ligand→metal charge transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.